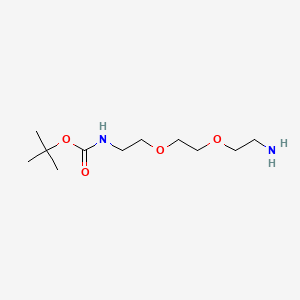

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

Vue d'ensemble

Description

La Liaison PROTAC 13 est un composant des chimères ciblant la protéolyse (PROTAC), qui sont des molécules hétérobifunctionnelles conçues pour induire la dégradation de protéines spécifiques. Les PROTAC sont constitués de trois parties : un ligand pour la protéine d’intérêt, un ligand pour une ligase ubiquitine E3 et une liaison qui relie ces deux ligands. La liaison joue un rôle crucial dans le maintien de la géométrie appropriée pour la formation du complexe ternaire, qui est essentiel pour l’ubiquitination et la dégradation subséquente de la protéine cible .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la Liaison PROTAC 13 implique la préparation des deux ligands et de la liaison, suivie de leur conjugaison. La liaison contient souvent des groupes fonctionnels qui facilitent la formation de liaisons stables avec les ligands. Les voies de synthèse courantes comprennent l’amidation, l’estérification et la chimie click. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir des rendements et une pureté élevés .

Méthodes de production industrielle : La production industrielle de la Liaison PROTAC 13 suit des voies de synthèse similaires, mais à plus grande échelle. Cela implique l’optimisation des conditions réactionnelles pour maximiser l’efficacité et minimiser les déchets. Des techniques telles que la chimie en écoulement continu et la synthèse automatisée sont souvent utilisées pour améliorer la scalabilité et la reproductibilité .

Analyse Des Réactions Chimiques

Types de réactions : La Liaison PROTAC 13 subit diverses réactions chimiques, notamment :

Oxydation : Introduction d’atomes d’oxygène dans la molécule, souvent à l’aide d’agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium.

Réduction : Élimination d’atomes d’oxygène ou ajout d’atomes d’hydrogène, généralement à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium.

Substitution : Remplacement d’un groupe fonctionnel par un autre, souvent facilité par des réactifs nucléophiles ou électrophile

Réactifs et conditions courants :

Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants.

Réduction : Borohydrure de sodium, hydrure d’aluminium et de lithium et autres agents réducteurs.

Substitution : Nucléophiles comme les amines ou les thiols, et électrophiles comme les halogénoalcanes

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans la Liaison PROTAC 13 et des réactifs utilisés. Par exemple, l’oxydation peut produire des alcools ou des cétones, tandis que la réduction peut produire des alcanes ou des amines .

4. Applications de la recherche scientifique

La Liaison PROTAC 13 a une large gamme d’applications dans la recherche scientifique, notamment :

Chimie : Utilisée dans la conception et la synthèse de nouveaux PROTAC pour la dégradation ciblée des protéines.

Biologie : Utilisée dans des études pour comprendre la fonction et la régulation des protéines en dégradant sélectivement des protéines spécifiques.

Médecine : Étudiée pour des applications thérapeutiques, en particulier dans le traitement du cancer, en ciblant et en dégradant les protéines oncogéniques.

Industrie : Utilisée dans le développement de nouveaux médicaments et agents thérapeutiques, ainsi que dans l’étude des interactions protéine-protéine .

Applications De Recherche Scientifique

Synthesis and Reaction Conditions

The synthesis of tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate typically involves coupling reactions using reagents like 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in dichloromethane under controlled conditions. The yield from such reactions can vary, with reported yields around 35% in specific experimental setups .

Pharmaceutical Development

This compound has been utilized as a key intermediate in the synthesis of various pharmaceutical agents. Its carbamate moiety is crucial for enhancing the solubility and bioavailability of drug candidates.

- Case Study : In a study exploring new anti-cancer agents, this compound was employed to modify existing molecules, improving their efficacy against specific cancer cell lines through targeted delivery mechanisms.

PROTAC Technology

The compound plays a significant role in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic modalities designed to selectively degrade target proteins within cells.

- Mechanism : By acting as a linker in PROTAC constructs, this compound facilitates the recruitment of E3 ligases to target proteins, leading to their ubiquitination and subsequent degradation. This approach has shown promise in treating diseases characterized by aberrant protein levels, including certain cancers and neurodegenerative disorders.

Bioconjugation

The compound's ability to form stable linkages makes it an excellent candidate for bioconjugation applications, where it can be used to attach drugs or imaging agents to biomolecules.

- Application : In immunotherapy, it has been used to conjugate therapeutic agents to antibodies, enhancing their specificity and reducing off-target effects. This strategy has been particularly beneficial in developing monoclonal antibodies for targeted cancer therapy .

Data Table: Summary of Applications

Mécanisme D'action

Le mécanisme d’action de la Liaison PROTAC 13 implique la formation d’un complexe ternaire avec la protéine cible et une ligase ubiquitine E3. Ce complexe facilite le transfert de molécules d’ubiquitine vers la protéine cible, la marquant pour la dégradation par le protéasome. La liaison garantit la bonne orientation et la proximité des ligands, permettant une ubiquitination efficace et une dégradation protéasomique subséquente .

Composés similaires :

Liaison PROTAC 1 : Une autre liaison utilisée dans les PROTAC, mais avec des groupes fonctionnels et des propriétés différents.

Liaison PROTAC 2 : Structure similaire, mais varie en longueur et en flexibilité.

Liaison PROTAC 3 : Contient des fragments chimiques différents qui affectent son affinité de liaison et son efficacité de dégradation .

Unicité : La Liaison PROTAC 13 est unique en raison de sa structure chimique spécifique, qui offre une flexibilité et une stabilité optimales pour la formation du complexe ternaire. Cela se traduit par une efficacité et une sélectivité de dégradation améliorées par rapport à d’autres liaisons. Sa conception permet également une meilleure solubilité et biodisponibilité, ce qui en fait un composant précieux dans le développement de thérapies basées sur les PROTAC .

Comparaison Avec Des Composés Similaires

PROTAC Linker 1: Another linker used in PROTACs, but with different functional groups and properties.

PROTAC Linker 2: Similar in structure but varies in length and flexibility.

PROTAC Linker 3: Contains different chemical moieties that affect its binding affinity and degradation efficiency .

Uniqueness: PROTAC Linker 13 is unique due to its specific chemical structure, which provides optimal flexibility and stability for the formation of the ternary complex. This results in enhanced degradation efficiency and selectivity compared to other linkers. Its design also allows for better solubility and bioavailability, making it a valuable component in the development of PROTAC-based therapeutics .

Activité Biologique

Tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, also known as Amino-PEG2-NH-Boc, is a compound that has garnered attention for its potential biological activities, including its role in modulating protein functions and cellular processes. This article explores the biological activity of this compound, drawing from various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group and a tri-ethylene glycol chain linked to an amino group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 253.34 g/mol |

| Solubility | Soluble in DMSO and water |

| Melting Point | Not specified |

Research indicates that this compound exhibits significant biological activities through its modulation of protein functions. It is believed to influence various cellular pathways, including:

- Ubiquitination : The compound may affect the ubiquitin-proteasome pathway, which is crucial for protein degradation and regulation of cellular processes .

- Cytokine Modulation : It has been shown to suppress genes responsible for pro-inflammatory cytokines such as IL-1 and TNF, which are implicated in autoimmune diseases .

Case Studies

- Anti-inflammatory Properties : In a study examining the effects of the compound on inflammatory markers, it was found to significantly reduce levels of TNF-alpha in macrophage cultures, indicating potential therapeutic applications in inflammatory conditions .

- Cancer Research : Another study highlighted its role in modulating Myc activity, a key regulator in cancer cell proliferation. Inhibition of Myc using this compound led to reduced tumor growth in xenograft models .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha levels | |

| Cancer proliferation | Inhibited Myc activity | |

| Protein modulation | Affected ubiquitination processes |

Pharmacological Studies

Pharmacological evaluations have demonstrated that this compound exhibits a dose-dependent response in various assays:

- Cell Viability Assays : Treatment with the compound resulted in decreased viability of cancer cell lines, suggesting its potential as an anticancer agent.

- Apoptosis Induction : Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with the compound, further supporting its role in cancer therapy .

Toxicology Assessments

Toxicological studies have indicated that while the compound shows promising biological activity, careful consideration of dosage is necessary to minimize cytotoxic effects on normal cells.

Propriétés

IUPAC Name |

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUICOFGFQENAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

198227-38-2 | |

| Record name | Polyethylene glycol 2-aminoethyl ether 2-boc-aminoethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198227-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80432289 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153086-78-3 | |

| Record name | tert-Butyl {2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.